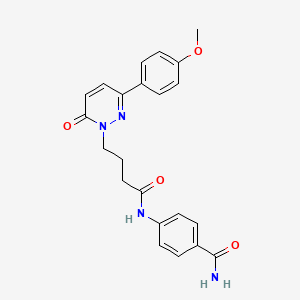

3-(3,4-Dimethoxyphenyl)-8-ethoxychromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(3,4-Dimethoxyphenyl)-8-ethoxychromen-2-one” is a complex organic molecule. It likely contains a chromen-2-one group, which is a common structure in many organic compounds, particularly in bioactive molecules . The 3,4-dimethoxyphenyl group is also a common feature in many organic compounds .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction . These techniques allow for the determination of the positions of atoms within the molecule and the lengths and angles of the chemical bonds .Chemical Reactions Analysis

The compound likely undergoes reactions typical of chromen-2-ones and phenols. This could include reactions with acids, bases, and various types of organic reagents .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These properties can include melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

Annular Tautomerism in Curcuminoid NH-pyrazoles

The study on NH-pyrazoles, including a compound with a structure related to 3-(3,4-Dimethoxyphenyl)-8-ethoxychromen-2-one, demonstrates the complex pattern of hydrogen bonds and tautomerism in such molecules. This research is significant for understanding the structural variations and stability of curcuminoid compounds, which are of interest due to their potential biological activities (Cornago et al., 2009).

Enzymatic Modification for Antioxidant Production

The enzymatic oxidation of 2,6-dimethoxyphenol, closely related to the compound , was investigated for producing dimers with enhanced antioxidant capacity. This study highlights the potential for using such compounds in developing natural antioxidants through biocatalytic processes (Adelakun et al., 2012).

Polymerization and Photophysical Studies

Research on the polymerization of oxiranes and the photophysical properties of substituted 1,2-diarylethenes, including structures similar to this compound, provides insights into their potential applications in materials science. These studies explore the impact of molecular structure on the photophysical behavior and polymerization processes, contributing to the development of new materials with specific optical properties (Merlani et al., 2015; Singh & Kanvah, 2001).

Chemosensor Development

A rhodamine-based compound study demonstrates the application of chemosensors for detecting metal ions, indicating the utility of structurally related compounds in sensing technologies. These findings are relevant for developing new materials for environmental monitoring and biochemical assays (Roy et al., 2019).

Advanced Solar Cells

The research into dithienosilole-based organic solar cells with efficiency over 8% showcases the application of compounds with core structures similar to this compound in photovoltaic technology. This highlights the potential of such compounds in improving the efficiency and performance of organic solar cells (Ni et al., 2015).

Mechanism of Action

Target of Action

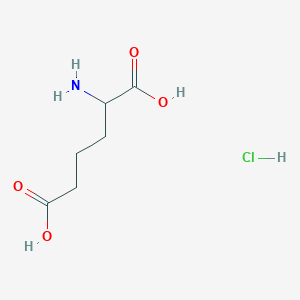

A related compound, 3-(3,4-dimethoxyphenyl)propanoic acid, has been shown to interact with aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital cellular functions.

Biochemical Pathways

Given its potential interaction with aromatic-amino-acid aminotransferase, it might influence the metabolism of aromatic amino acids . These pathways are crucial for various cellular functions, including protein synthesis and neurotransmitter production.

Pharmacokinetics

Related compounds like 3-(3,4-dimethoxyphenyl)propanoic acid have been shown to have certain pharmacokinetic properties

Result of Action

Based on its potential interaction with aromatic-amino-acid aminotransferase, it might influence cellular processes related to the metabolism of aromatic amino acids .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that the compound has a close structural relationship with other phenethylamine derivatives , which are known to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Related compounds have been shown to have significant effects on various types of cells and cellular processes . For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is speculated that it might exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It is possible that it could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-8-ethoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-4-23-16-7-5-6-13-10-14(19(20)24-18(13)16)12-8-9-15(21-2)17(11-12)22-3/h5-11H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBXLVLZEWGUGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2865553.png)

![2-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B2865554.png)

![(2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B2865557.png)

![N-(1'-((3,5-dimethylisoxazol-4-yl)methyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2865563.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2865566.png)

![2-(2-(Diethylamino)ethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2865569.png)

![8-oxo-N-[2-(pyrrolidin-1-yl)ethyl]-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(9),5,10,15-tetraene-5-carboxamide](/img/structure/B2865572.png)